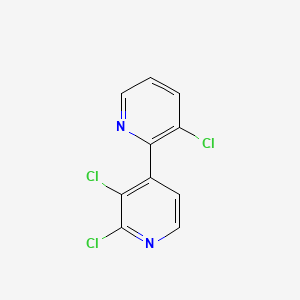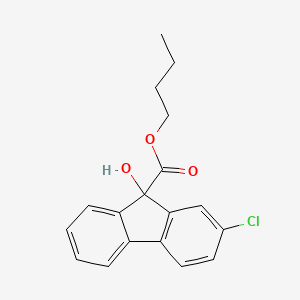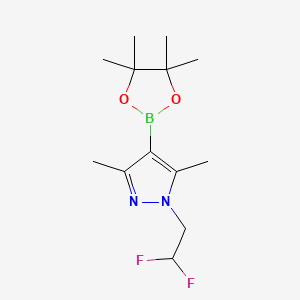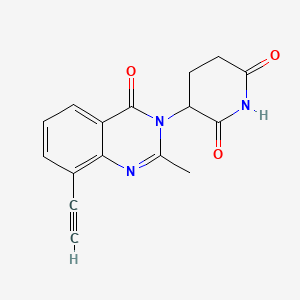
2',3,3'-Trichloro-2,4-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3,3’-Trichloro-2,4-bipyridine is a chemical compound with the molecular formula C10H5Cl3N2 and a molecular weight of 259.52 g/mol . This compound is part of the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of three chlorine atoms in the structure makes it a unique derivative of bipyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,3’-Trichloro-2,4-bipyridine typically involves the chlorination of 2,4-bipyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction temperature is usually maintained between 50°C and 80°C to ensure complete chlorination .
Industrial Production Methods: On an industrial scale, the production of 2’,3,3’-Trichloro-2,4-bipyridine follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves large-scale chlorination in a continuous flow reactor, allowing for better control over reaction parameters and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2’,3,3’-Trichloro-2,4-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used under reflux conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products:
Substitution Reactions: Products include hydroxylated, aminated, or alkylated bipyridine derivatives.
Oxidation Reactions: Major products are N-oxides of 2’,3,3’-Trichloro-2,4-bipyridine.
Reduction Reactions: Products include partially or fully dechlorinated bipyridine derivatives.
Aplicaciones Científicas De Investigación
2’,3,3’-Trichloro-2,4-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is utilized in proteomics research for studying protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of biologically active molecules.
Industry: The compound is employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2’,3,3’-Trichloro-2,4-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and material science. The compound can also interact with biological molecules, affecting their structure and function .
Comparación Con Compuestos Similares
2,2’-Bipyridine: Known for its strong coordination with metal ions, used in catalysis and material science.
4,4’-Bipyridine: Utilized in the formation of supramolecular structures due to its ability to form hydrogen bonds.
3,3’-Bipyridine: Less commonly used but still significant in coordination chemistry.
Uniqueness: 2’,3,3’-Trichloro-2,4-bipyridine is unique due to the presence of three chlorine atoms, which enhance its reactivity and make it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and form stable complexes with metals sets it apart from other bipyridine derivatives .
Propiedades
Número CAS |
1020253-82-0 |
|---|---|
Fórmula molecular |
C10H5Cl3N2 |
Peso molecular |
259.5 g/mol |
Nombre IUPAC |
2,3-dichloro-4-(3-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-2-1-4-14-9(7)6-3-5-15-10(13)8(6)12/h1-5H |
Clave InChI |
XRBHCIZZHAERLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=C(C(=NC=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)







![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)
![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
